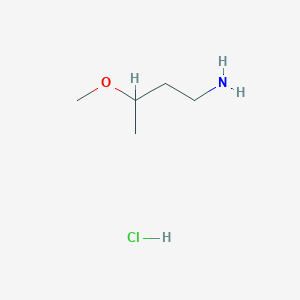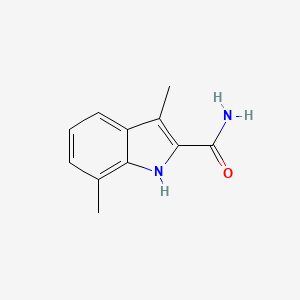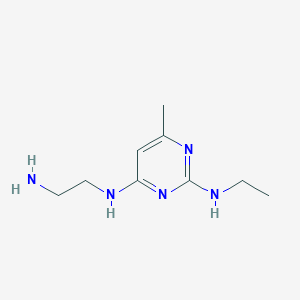
N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as derivatives of bis(2-aminoethyl)amine and (thio)urea, has been reported . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of similar compounds, such as “N4-(2-aminoethyl)-N2,N2-dimethylpyrimidine-2,4-diamine”, has been analyzed . These compounds contain multiple bonds, aromatic bonds, and a six-membered ring .Aplicaciones Científicas De Investigación
Drug Discovery and Development
A study by Sadek et al. (2014) investigated a series of 2,4-diamino- and 2,4,6-triaminopyrimidine derivatives for their binding affinity to human histamine receptors, revealing insights into the structure-activity relationship for the development of potential H3R ligands with high affinity and selectivity (Sadek et al., 2014).
Antiviral Activity
Research by Hocková et al. (2003) on 5-substituted-2,4-diaminopyrimidine derivatives showed marked inhibition of retrovirus replication in cell culture, highlighting the potential for these compounds in treating viral infections (Hocková et al., 2003).
Antibacterial Activity
Jiang et al. (2017) synthesized a series of N4-benzylamine-N2-isopropyl-quinazoline-2,4-diamine derivatives and tested them for antibacterial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), revealing some compounds with promising MIC values (Jiang et al., 2017).
Molecular Structure and Complex Formation
Beloglazkina et al. (2005) studied the reactions of 5-acylpyrimidine-4-thiones with aliphatic diamines and metal(II) salts, synthesizing new complexes and exploring their electrochemical properties. This research contributes to the understanding of complex formation behavior and molecular structure of pyrimidine derivatives (Beloglazkina et al., 2005).
Tautomerism and Photoinduced Reactions
Kitamura et al. (2005) explored the photoinduced amino-imino tautomerization reaction in 2-aminopyrimidine and its derivatives with acetic acid, shedding light on the tautomerism and complex formation behavior of these compounds in different solvents (Kitamura et al., 2005).
Propiedades
IUPAC Name |
4-N-(2-aminoethyl)-2-N-ethyl-6-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N5/c1-3-11-9-13-7(2)6-8(14-9)12-5-4-10/h6H,3-5,10H2,1-2H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHXKULJELFSMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(2-aminoethyl)-N2-ethyl-6-methylpyrimidine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



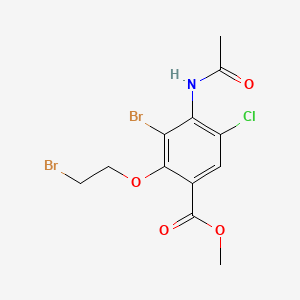
![dimethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-imidazole-4,5-dicarboxylate](/img/structure/B1432132.png)
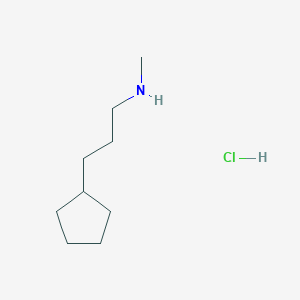
![N-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine hydrochloride](/img/structure/B1432135.png)
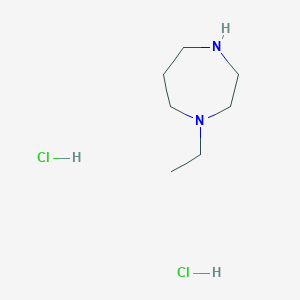
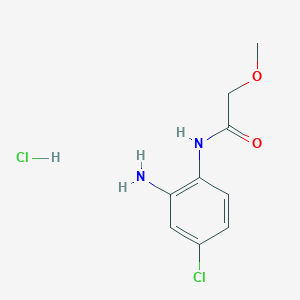
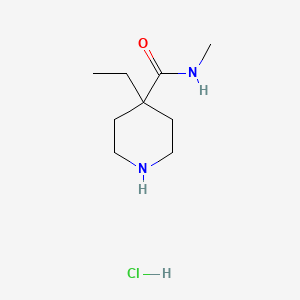
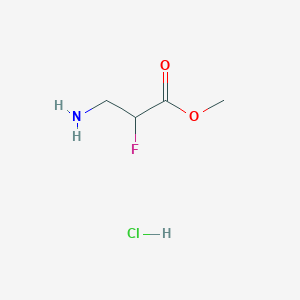
![2-[(Pentafluoropropanoyl)oxy]ethyl methacrylate](/img/structure/B1432146.png)
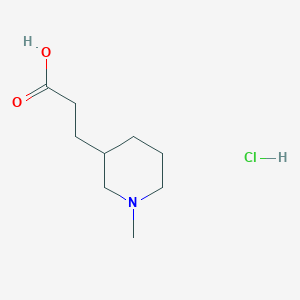
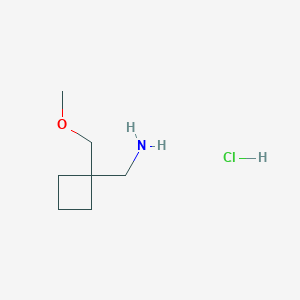
![6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1432151.png)
